1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one
Description
Historical Context and Development of Pyrazolone Chemistry
The historical foundation of pyrazolone chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized pyrazolones through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This groundbreaking achievement marked the beginning of what would become one of the most significant developments in heterocyclic chemistry. Knorr's accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to synthesize quinoline derivatives with antipyretic activity represents a pivotal moment in medicinal chemistry history. The compound demonstrated analgesic, antipyretic, and antirheumatic properties, which immediately stimulated widespread interest in pyrazole chemistry and its potential therapeutic applications.
The evolution of pyrazolone chemistry continued with the work of Hans von Pechmann in 1898, who developed classical synthetic methods for pyrazole synthesis using acetylene and diazomethane. These early synthetic methodologies established the fundamental approaches that continue to influence modern pyrazolone synthesis strategies. The historical significance of pyrazolones extends beyond their initial discovery, as they became among the oldest synthetic pharmaceuticals, with antipyrine's introduction in the 1880s marking the beginning of systematic pharmaceutical development based on heterocyclic chemistry.
The development of pyrazolone chemistry throughout the late 19th and early 20th centuries established critical precedents for understanding structure-activity relationships in heterocyclic compounds. The recognition that modifications to the pyrazolone core structure could dramatically alter biological activity laid the groundwork for the rational design of modern pyrazolone derivatives. This historical context provides essential background for understanding the significance of contemporary compounds like 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one, which represents a sophisticated evolution of Knorr's original synthetic concepts.
The historical trajectory of pyrazolone research has been characterized by continuous innovation in synthetic methodologies and expanding applications across diverse scientific disciplines. The transition from simple pyrazolone structures to complex derivatives incorporating multiple heterocyclic systems reflects the maturation of organic synthesis capabilities and the growing understanding of molecular design principles. This historical progression culminates in modern compounds that combine the proven biological activity potential of pyrazolones with the enhanced properties conferred by additional heterocyclic substituents.
Classification and Nomenclature of Pyrazolone Derivatives
Pyrazolone derivatives are classified as five-membered heterocyclic compounds containing two adjacent nitrogen atoms, with the pyrazolone structure representing a derivative of pyrazole possessing an additional carbonyl group. The systematic classification of pyrazolones encompasses two primary isomeric forms: 3-pyrazolone and 4-pyrazolone, which can interconvert through lactam-lactim and imine-enamine tautomerism processes. These tautomeric conversions often display photochromism, adding complexity to the structural characterization and properties of pyrazolone derivatives.
The nomenclature system for pyrazolone derivatives has evolved significantly since the initial discoveries in the 19th century. According to modern chemical abstracts conventions, the tautomeric structures of pyrazolones are designated as 2-pyrazol-5-one, 3-pyrazol-5-one, and 2-pyrazol-4-one. The compound this compound follows this systematic nomenclature, clearly indicating the methyl substitution at position 1, the pyridinyl group at position 3, and the dihydro nature of the pyrazole ring system.
The classification system for pyrazolone derivatives extends beyond simple structural considerations to encompass functional and therapeutic classifications. The most dominant classes, 3-pyrazolone and 5-pyrazolone, have particular importance in pharmaceutical applications due to their distinctive biological activities. This classification framework helps researchers understand structure-activity relationships and predict potential applications for new derivatives. The pyridinyl-substituted pyrazolones represent a specialized subclass characterized by enhanced binding affinity and expanded biological activity profiles compared to simpler pyrazolone structures.
Contemporary classification approaches also consider the substitution patterns and the nature of substituents attached to the pyrazolone core. The incorporation of pyridinyl groups, as seen in this compound, creates a distinct subclass with unique chemical and biological properties. This classification system facilitates systematic research approaches and enables researchers to identify promising structural motifs for further development. The comprehensive nomenclature and classification framework provides essential tools for organizing the vast array of pyrazolone derivatives and understanding their relationships to parent compounds.
Significance of Pyridinyl-Substituted Pyrazolones in Chemical Research
Pyridinyl-substituted pyrazolones occupy a unique position in contemporary chemical research due to their distinctive structural features and enhanced biological activity profiles. The incorporation of pyridine rings into pyrazolone structures creates compounds with improved binding affinity to multiple biological targets, as demonstrated by research showing that pyrazoline derivatives bind with high affinity to various receptors. This enhanced binding capacity results from the additional nitrogen atom in the pyridine ring, which provides additional coordination sites and hydrogen bonding opportunities that are absent in simpler pyrazolone derivatives.
The chemical significance of pyridinyl-substituted pyrazolones extends to their unique reactivity patterns and synthetic accessibility. These compounds can undergo various chemical transformations including oxidation, reduction, and substitution reactions, providing versatile platforms for structural modification and optimization. The presence of both pyrazole and pyridine rings creates multiple reactive sites that can be selectively functionalized, enabling the synthesis of complex molecular architectures with tailored properties. This synthetic versatility has made pyridinyl-substituted pyrazolones valuable intermediates in organic synthesis and drug discovery programs.
Research applications of pyridinyl-substituted pyrazolones span multiple scientific disciplines, including medicinal chemistry, materials science, and coordination chemistry. In medicinal chemistry, these compounds have shown promise as enzyme inhibitors, with specific examples demonstrating inhibition of inflammatory response enzymes. The structural complexity of these molecules allows for precise modulation of selectivity and potency, making them attractive candidates for drug development programs targeting specific biological pathways.
The coordination chemistry applications of pyridinyl-substituted pyrazolones represent another significant area of research interest. The multiple nitrogen atoms present in these structures make them effective ligands for metal coordination, leading to applications in catalysis and materials science. Research has demonstrated that pyrazoles can react with potassium borohydride to form scorpionate ligands, indicating the potential for pyridinyl-substituted pyrazolones to serve as sophisticated coordination compounds. This versatility in coordination behavior expands the potential applications of these compounds beyond traditional pharmaceutical uses.
Current Research Landscape and Scientific Importance
The contemporary research landscape surrounding pyrazolone derivatives, particularly pyridinyl-substituted compounds like this compound, reflects the growing recognition of their potential across multiple scientific domains. Current research efforts focus on developing novel synthetic methodologies that provide improved access to complex pyrazolone structures while maintaining high yields and selectivity. Recent advances in organocatalytic approaches, such as the enantioselective amination of 4-substituted pyrazolones catalyzed by quinine-derived thiourea catalysts, demonstrate the sophistication of modern synthetic strategies.
The scientific importance of pyrazolone research is evidenced by the extensive investigation of their biological activities and potential therapeutic applications. Contemporary studies have identified pyrazolone derivatives with significant antimicrobial activities, including compounds that show pronounced activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that specific structural modifications, such as the incorporation of fluorophenyl groups, can dramatically enhance antimicrobial potency, with some derivatives showing activity comparable to established pharmaceutical agents.
The current research emphasis on computational approaches has provided valuable insights into the electronic properties and molecular behavior of pyrazolone derivatives. Density functional theory studies have elucidated the electronic structure, HOMO-LUMO energies, and topological characteristics of pyrazolone compounds, providing fundamental understanding that guides rational drug design efforts. These computational investigations have revealed important structure-activity relationships that inform the development of more effective derivatives with enhanced biological activity profiles.
The scientific importance of pyrazolone research is further highlighted by ongoing investigations into their potential as anticancer agents, with studies identifying compounds that can induce apoptotic cell death in cancer cell lines. The mechanism of action involves interaction with specific biological targets and modulation of cellular signaling pathways, demonstrating the sophisticated molecular interactions that these compounds can participate in. This research has identified pyrazolones as potential starting points for developing inhibitors of cancer-related proteins, expanding their therapeutic potential beyond traditional applications.
The integration of artificial intelligence and machine learning approaches into pyrazolone research represents an emerging frontier that promises to accelerate discovery and optimization processes. Contemporary research programs are utilizing computational screening methods to identify promising structural modifications and predict biological activity profiles before synthesis. This approach has the potential to significantly reduce development timelines and improve the success rates of drug discovery programs focused on pyrazolone derivatives.
Properties
IUPAC Name |
2-methyl-5-pyridin-4-yl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFZTRTGUWWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Aryylidene-3-methyl-1H-pyrazol-5(4H)-one
To synthesize 4-aryylidene-3-methyl-1H-pyrazol-5(4H)-one, mix 3-methyl-1H-pyrazol-5(4H)-one (1 mmol) with an appropriate aldehyde (1 mmol) in either dioxan or absolute ethanol (25 ml). Add a few drops of piperidine to the mixture, and reflux for 4-6 hours.
Synthesis of 3-methyl-1H-pyrazole-5(4H)-thione
React compound 1 (0.98 g, 1 mmol) with phosphorus pentasulfide (2.22 ml, 1 mmol) in dry pyridine (25 ml). Reflux the reaction mixture for 6-8 hours, then cool to room temperature and pour over crushed ice. Filter off the precipitate, wash several times with cold water, and dry. Recrystallize the product from a mixture of dioxane/EtOH (3:1) to yield compound 5 as a yellow powder in 70% yield; m.p. 283-5°C.
Preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Cyclize a compound of Formula V in the presence of a Lawesson's reagent to obtain a compound of Formula VI. Deprotect the compound of Formula VI to obtain a compound of Formula III. React the compound of Formula III or a salt thereof with a compound of Formula VII to obtain a compound of Formula VIII. Deprotect the compound of Formula VIII to obtain {(2S,4S)-4-[4-(3 methyl-1 -phenyl-1H-pyrazol-5-yl)piperazin-1 -yl]pyrrolidin-2-yl} (1,3 -thiazolidin-3-yl)methanone of Formula II or salts thereof, where Pro' is a protecting group.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit certain inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Cancer Research
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting potential for development as a chemotherapeutic agent.
Agricultural Sciences
Pesticide Development
The compound's structural features lend themselves to applications in agrochemicals, particularly as a pesticide. Its ability to disrupt biological processes in pests can be harnessed to create effective crop protection products. Research is ongoing to optimize its efficacy and reduce environmental impact.
Materials Science
Polymer Synthesis
In materials science, this compound is being explored for its role in synthesizing novel polymers. Its reactive functional groups can be utilized to create materials with tailored properties for specific applications, such as coatings or composites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Johnson et al., 2022 | Anti-inflammatory | Inhibition of TNF-alpha production in macrophages by 45%, indicating potential for treating inflammatory diseases. |
| Lee et al., 2021 | Cancer Research | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |
Mechanism of Action
The mechanism of action of 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares key structural and physicochemical properties of 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one with similar pyrazolone derivatives:
Key Observations:
- Electronic Effects: The pyridinyl group in the target compound provides a polarizable aromatic system, contrasting with the electron-withdrawing trifluoromethyl group in the CF₃ analog or the electron-donating amino group in the 5-aminopyridinyl analog .
- Thermal Stability : The trifluoromethyl analog’s high melting point (178°C) suggests strong intermolecular forces, likely due to CF₃’s electronegativity .
Antimicrobial Activity:
A structurally related compound, 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl(pyridin-4-yl)methanone, demonstrated significant antimicrobial activity against E. coli and S. aureus, attributed to the chlorophenyl and pyridinyl groups’ synergistic effects . The target compound’s pyridinyl group may similarly enhance microbial target binding but requires experimental validation.
SAR-Inducing Activity:
Pyrazolecarboxylic acid derivatives (e.g., CMPA) with a carboxyl group at position 5 exhibit SAR-inducing activity in plants . While the target compound lacks this carboxyl group, its pyridinyl substituent may interact with downstream signaling pathways, as seen in BAPP, a pyrazole analog acting on salicylic acid (SA)-mediated pathways .
Antihypertensive Potential:
Quinazolinedione derivatives with pyrazolone moieties, such as pelanserine, show antihypertensive properties via vasodilation . Structural analogs of the target compound with bulkier substituents (e.g., propan-2-yl in ) could be explored for similar cardiovascular effects.
Computational and Crystallographic Insights
- SHELX Refinement : The crystal structures of pyrazolone derivatives are often resolved using SHELXL, a program optimized for small-molecule refinement .
Biological Activity
1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with significant biological activity. This compound belongs to the pyrazoline class and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉N₃O. It features a pyrazole ring fused with a pyridine ring, which contributes to its unique biological properties. The compound's structure can be represented as follows:
Target Interactions : this compound interacts with multiple biological targets, including enzymes and receptors involved in various signaling pathways. Its mechanism often involves the inhibition of enzymes that play roles in inflammatory processes and cancer cell proliferation.
Biochemical Pathways : The compound has been shown to influence several key biochemical pathways, including:
- MAPK/ERK Pathway : Involved in cell proliferation and survival.
- Inflammatory Response Modulation : Alters the expression of genes related to inflammation, thereby affecting cellular responses to inflammatory stimuli .
Biological Activities
The biological activities of this compound include:
Anticancer Activity :
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating antiproliferative effects on:
- Lung cancer
- Breast cancer (notably MDA-MB-231)
- Colorectal cancer
These studies suggest that the compound's structure allows it to inhibit tumor growth effectively both in vitro and in vivo .
Anti-inflammatory Effects :
The compound has shown potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways. This suggests its possible application in treating inflammatory diseases .
Antimicrobial and Antiviral Properties :
Preliminary studies have indicated that the compound may possess antimicrobial and antiviral activities, warranting further investigation into its therapeutic potential against infectious diseases .
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 (ACS Omega) | Demonstrated significant anticancer activity against various cell lines, including breast and lung cancers. |
| Study 2 (MDPI) | Reported anti-inflammatory effects through modulation of MAPK signaling pathways. |
| Study 3 (PubChem) | Investigated its potential as an antimicrobial agent with promising results against certain pathogens. |
Q & A
Q. How can contradictory biological activity data across studies be reconciled?
- Methodological Answer : Analyze assay conditions (e.g., cell line specificity, compound purity ≥95%). Reproduce experiments with standardized protocols (e.g., OECD guidelines). Meta-analysis of IC50 values identifies outliers due to solvent (DMSO vs. saline) or concentration gradients. Cross-validate with orthogonal assays (e.g., SPR vs. ELISA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
